N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide
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Overview
Description
This compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The presence of the thiazole ring, a heterocyclic compound with sulfur and nitrogen, could potentially contribute to its biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a benzene ring, an amide group, a thiazole ring, and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides can undergo a variety of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated for their antimicrobial activity against bacterial (both Gram-positive and Gram-negative) and fungal species . Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects. Thiazole derivatives like this one have the potential to combat drug-resistant pathogens.
- In the fight against cancer, researchers have explored the anticancer activity of these derivatives. Among them, compounds d6 and d7 exhibited significant activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) . While there is no ideal cure for cancer, compounds like these may serve as leads for rational drug design.
- Molecular docking studies were conducted to understand how these active compounds interact with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) . Such insights aid in designing targeted therapies.
- The thiazole nucleus, found in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazoles may act by blocking bacterial lipid biosynthesis or through other mechanisms.
- Thin films of related compounds (such as 2,9-Bis [2-(4-chlorophenyl)ethyl] anthrax diisoquinoline-1,3,8,10) have been prepared using thermal evaporation techniques. These films exhibit specific structural and optical properties . Further investigations could explore their potential applications.
- While not directly related to the compound , it’s worth noting that indole derivatives have been screened for anti-HIV activity. For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were tested against HIV-1 and HIV-2 strains . This highlights the broader interest in heterocyclic compounds.
Antimicrobial Activity
Anticancer Properties
Molecular Docking Studies
Thiazole Nucleus and Medicinal Properties
Structural and Optical Properties
Anti-HIV Activity of Indole Derivatives
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could lead to changes in cellular processes, resulting in these diverse biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole derivatives , it can be inferred that the compound may influence multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives , the compound could potentially exert various effects at the molecular and cellular levels. These effects could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, prevention of malaria, and inhibition of cholinesterase activity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2OS/c1-12-17(28-19(26-12)13-6-8-14(21)9-7-13)10-11-25-18(27)15-4-2-3-5-16(15)20(22,23)24/h2-9H,10-11H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHDPKQHYDVDQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide |
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